Tetrafluoroaluminate Ion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

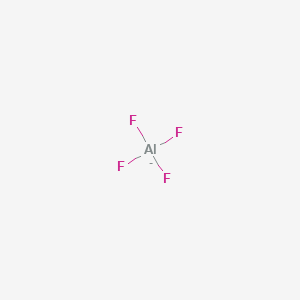

The tetrafluoroaluminate ion is an anion with the chemical formula AlF₄⁻This ion is known for its tetrahedral geometry and is often used in various chemical and industrial applications due to its unique properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Das Tetrafluoroaluminat-Ion kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Aluminiumfluorid mit einer Fluoridquelle in einer wasserfreien Umgebung. Beispielsweise kann die Reaktion von Aluminiumchlorid mit Kaliumfluorid in einem organischen Lösungsmittel zu Kaliumtetrafluoroaluminat führen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tetrafluoroaluminatsalzen beinhaltet oft die Verwendung von Organoaluminiumchemie. Das Verfahren umfasst typischerweise die Kristallisation des Tetrafluoroaluminat-Ions als eine Reihe von organischen Kationensalzen. Diese Salze werden dann gereinigt und in verschiedenen Anwendungen eingesetzt .

Analyse Chemischer Reaktionen

Electrochemical Intercalation into Graphite

AlF₄⁻ forms stable graphite intercalation compounds (GICs) under anodic conditions. Key findings include:

-

Potential Range : Intercalation initiates at >0.8 V vs. Ag⁺/Ag in nitromethane solutions of [TEA][AlF₄] .

-

Stage Formation : Potentiostatic electrolysis at 1.1 V produces stage-3 GICs with a gallery height of 0.79 nm, consistent with AlF₄⁻ orientation (two-fold axis ⊥ graphite layers) .

-

Thermodynamics : The enthalpy change for AlF₄⁻ intercalation is −247 kJ/mol, calculated via Born-Haber cycles considering gas-phase AlF₃ .

Table 1: Structural Parameters of AlF₄-GIC

| Parameter | Value | Method | Source |

|---|---|---|---|

| Gallery Height (dᵢ) | 0.79 nm | XRD | |

| Stage Number | 3 | XRD Profile Analysis | |

| Threshold Voltage | 0.8 V | Cyclic Voltammetry |

Stepwise Fluorination of Organoaluminum Compounds

AlF₄⁻ participates in controlled fluorination reactions with organoaluminum species:

-

Reaction Pathway :

AlR + IPrH F → IPrH R AlF (R = Me, n-Bu)

Subsequent fluorination yields [R₂AlF₂]⁻ and [RAlF₃]⁻, with RH elimination . -

Aryl Systems : Reactions with AlPh₃ produce mixed [Ph₃AlF]⁻, [Ph₂AlF₂]⁻, and [PhAlF₃]⁻, though isolation is challenging .

Key Insight : Fluoride ion affinity drives stability; each additional F⁻ increases anion stability by ~50 kJ/mol (DFT calculations) .

Thermal Dissociation in Molten Salts

In FLiNaK (LiF-NaF-KF) and CsF-KF eutectics, AlF₆³⁻ dissociates at high temperatures:

Ion Clustering Reactions

AlF₄⁻ engages in gas-phase clustering with alkali metals:

Table 2: Thermodynamic Data for Clustering Reactions

| Reaction | ΔᵣH° (kJ/mol) | ΔᵣG° (kJ/mol) | Method | Source |

|---|---|---|---|---|

| AlF₄⁻ + Li → LiAlF₄ | 229 ± 8.4 | - | TDAs | |

| AlF₄⁻ + K → KAlF₄ | 147 ± 6.3 | 123 ± 10 | TDAs | |

| AlF₄⁻ + MnF₃ → MnAlF₇⁻ | 177 ± 21 | - | N/A |

Structural Confirmation in Salts

AlF₄⁻ adopts a tetrahedral geometry in organic salts, as confirmed by:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The tetrafluoroaluminate ion has a tetrahedral geometry, which is crucial for its reactivity and interaction with other molecules. Its molecular formula is AlF4−, with a molecular weight of approximately 102.975 g/mol. The ion is known for its ability to mimic the phosphate group in biological systems, influencing enzymatic activities related to phosphoryl transferases .

Applications in Electrochemistry

Electrochemical Synthesis of Intercalation Compounds

One of the prominent applications of the this compound is in the formation of graphite-tetrafluoroaluminate intercalation compounds (AlF4-GICs). These compounds are synthesized through electrochemical oxidation processes involving natural graphite electrodes in solutions containing tetraethylammonium tetrafluoroaluminate. The intercalation reaction occurs at voltages above 0.8 V, leading to the formation of stable phases with specific gallery heights that are essential for various electrochemical applications .

Table 1: Characteristics of AlF4-GICs

| Parameter | Value |

|---|---|

| Gallery Height | 0.79 nm |

| Electrochemical Voltage | >0.8 V |

| Phase Stability | Stage-3 GIC |

Role in Biochemistry

Biomolecular Interactions

Research indicates that tetrafluoroaluminate ions can form complexes with biomolecules, potentially affecting their functionality. For instance, studies have shown that varying concentrations of aluminum and fluoride can influence cell viability and apoptosis rates in monocytes, suggesting a dual role where aluminum may mitigate fluoride toxicity through the formation of AlF4 complexes . This interaction is particularly relevant in understanding aluminum's effects on biological systems.

Material Science Applications

Flux in Metal Processing

Tetrafluoroaluminate compounds, such as cesium tetrafluoroaluminate, are utilized as flux agents in the brazing of aluminum and magnesium alloys. These materials enhance the flow and adhesion properties during welding processes, improving the structural integrity of metal joints . The water-insoluble nature of cesium tetrafluoroaluminate makes it particularly suitable for high-temperature applications.

Case Studies

Case Study 1: Electrochemical Properties

A study conducted by Matsumoto et al. (2012) demonstrated the synthesis of AlF4-GICs through galvanostatic electrolysis, revealing insights into their structural properties via X-ray diffraction techniques. The research highlighted how the intercalation process alters the physical characteristics of graphite, making it more suitable for energy storage applications .

Case Study 2: Biological Implications

In vitro studies exploring the effects of aluminum fluoride complexes on THP-1 monocytes indicated that these compounds could modulate cellular responses under physiological conditions. The findings suggest a need for further investigation into the toxicological profiles of aluminum-fluoride species and their implications for human health .

Wirkmechanismus

The tetrafluoroaluminate ion exerts its effects by mimicking the phosphate group in biological systems. It can bind to guanosine nucleotide-binding proteins (G-proteins) and inhibit P-type ATPases, thereby affecting various cellular processes. The ion’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Aluminum Trifluoride (AlF₃): A common catalyst in industrial processes.

Hexafluoroaluminate Ion (AlF₆³⁻): Known for its octahedral geometry and use in various chemical applications.

Uniqueness: The tetrafluoroaluminate ion is unique due to its tetrahedral geometry and its ability to mimic the phosphate group in biological systems. This property makes it particularly useful in biochemical research and industrial applications .

Biologische Aktivität

Tetrafluoroaluminate ion (AlF4−) is an aluminum coordination complex that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and materials science. This article delves into the biological activity of the this compound, focusing on its interactions, mechanisms of action, and relevant research findings.

- Molecular Formula : AlF4−

- Molecular Weight : 102.975 g/mol

- Structure : The this compound consists of one aluminum atom surrounded by four fluorine atoms, forming a tetrahedral geometry.

The biological activity of the this compound is primarily linked to its ability to mimic phosphate groups in biochemical reactions. It has been shown to catalyze various biochemical processes, including:

- Hydrolysis of ATP : Tetrafluoroaluminate can catalyze the hydrolysis of ATP in the presence of single-stranded DNA, facilitating ATP-dependent uptake by duplex DNA .

- Interaction with Proteins : It interacts with several proteins, including:

Biological Applications

Tetrafluoroaluminate ions have been explored for their potential applications in various biological contexts:

- Biochemical Research : Due to its ability to mimic phosphate, it is used in studies involving energy metabolism and signal transduction.

- Electrolytes in Capacitors : Research indicates that tetrafluoroaluminate ions can enhance the performance of electrolytic capacitors when used as an anion component .

Case Studies

Several studies have investigated the biological implications of tetrafluoroaluminate ions:

- Protein Interaction Studies :

- Cellular Uptake Mechanisms :

Toxicity and Safety

The potential toxicity of tetrafluoroaluminate ions remains a subject of investigation. Preliminary studies suggest that while it is not classified as carcinogenic or significantly toxic based on Ames tests, further research is needed to fully understand its safety profile in biological systems .

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

21340-02-3 |

|---|---|

Molekularformel |

AlF4- |

Molekulargewicht |

102.975151 g/mol |

IUPAC-Name |

tetrafluoroalumanuide |

InChI |

InChI=1S/Al.4FH/h;4*1H/q+3;;;;/p-4 |

InChI-Schlüssel |

UYOMQIYKOOHAMK-UHFFFAOYSA-J |

SMILES |

F[Al-](F)(F)F |

Kanonische SMILES |

F[Al-](F)(F)F |

Key on ui other cas no. |

21340-02-3 |

Synonyme |

Al-F4 AlF4 ion AlF4- aluminum tetrafluoride tetrafluoroaluminate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.